N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide
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Overview
Description
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body
Preparation Methods
The synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with a suitable nucleophile in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-4-5-16(14,15)12-8-6-10-9(11-7-8)13(2)3/h6-7,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGFYBBGAMBNOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN=C(N=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.